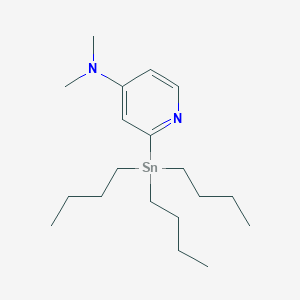

N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine

Descripción

Historical Context in Organotin Chemistry Development

The development of N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine must be understood within the broader historical framework of organotin chemistry, which traces its origins to the pioneering work of Edward Frankland in 1849. Frankland's discovery of diethyltin diiodide ((CH₃CH₂)₂SnI₂) marked the birth of organotin chemistry and established the fundamental concept of tin-carbon bonding that would eventually lead to the sophisticated compounds like N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine. The subsequent work of Lowig in 1852, who reported the reaction of alkyl halides with tin-sodium alloys to produce alkyltin compounds, provided the foundational methodology that would be refined over the subsequent century. This early research established the basic principles of organotin synthesis that would eventually enable the creation of complex heterocyclic organotin compounds.

The rapid expansion of organotin chemistry in the 1900s, particularly following the discovery of Grignard reagents, created the theoretical and practical foundation necessary for developing compounds like N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine. The work of prominent researchers including Krause in Germany, Kraus in the United States, and Kozeshkov in Russia throughout the early twentieth century established the synthetic methodologies and structural understanding that would later enable the synthesis of heterocyclic organostannanes. By 1935, hundreds of publications concerning organotin chemistry had appeared in the literature, demonstrating the rapid growth and increasing sophistication of the field. The discovery in the early 1960s that tin atoms in organotin compounds could extend their coordination number beyond four provided crucial insights into the bonding behavior that governs compounds like N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine.

The industrial applications of organotin compounds as polyvinyl chloride stabilizers, agrochemicals, biocides, and wood preservatives during the mid-twentieth century created renewed interest in organotin chemistry and drove the development of more sophisticated synthetic methodologies. This industrial demand for specialized organotin compounds created the economic and research incentives necessary to develop the advanced synthetic techniques required for preparing complex heterocyclic organostannanes. The work of van der Kerk and his colleagues in the Netherlands played a particularly crucial role in advancing the field during this period, establishing many of the fundamental principles that govern modern organotin synthesis. These historical developments collectively created the scientific and technological foundation that would eventually enable the synthesis and application of sophisticated compounds like N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine in contemporary synthetic chemistry.

Classification within Organostannane Compounds

N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine belongs to the broad category of organostannane compounds, which are distinguished by their characteristic tin-carbon bonds and their utility in synthetic organic chemistry. Within the systematic classification of organotin compounds, this molecule falls specifically into the tetraorganotin derivative category, where the tin atom maintains a tetrahedral geometry characteristic of tin(IV) compounds. The compound's classification is determined by its oxidation state, with the tin center existing in the +4 oxidation state, which represents the most common and synthetically useful form of organotin compounds. This classification places the compound among the most stable and versatile organostannane reagents, as tin(IV) compounds generally exhibit superior stability compared to their tin(II) counterparts.

The structural classification of N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine can be further refined based on its specific substitution pattern and functional group arrangement. According to the general formula for organotin compounds, R₄₋ₙSnX₄₋ₙ, this compound represents a tetraorgano derivative where all four coordination sites around the tin center are occupied by organic groups. The presence of three n-butyl groups and one heterocyclic substituent creates a unique substitution pattern that distinguishes it from simpler alkyltin compounds. This specific arrangement places the compound in the category of mixed organostannanes, where different types of organic substituents are attached to the same tin center, creating compounds with distinctive reactivity profiles and synthetic applications.

The molecular formula C₁₉H₃₆N₂Sn and molecular weight of approximately 411.2 grams per mole provide additional classification parameters that help define the compound's position within the broader organostannane family. The presence of nitrogen atoms within the organic framework creates additional opportunities for coordination and reactivity, distinguishing this compound from simple alkylstannanes that lack heteroatoms. These structural features place N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine in the specialized category of heteroatom-containing organostannanes, which often exhibit enhanced reactivity and selectivity in synthetic applications compared to their purely hydrocarbon-based counterparts.

The compound's classification as a heterocyclic organostannane reflects its incorporation of a pyridine ring system, which introduces additional electronic and steric factors that influence its chemical behavior. This classification distinguishes it from aliphatic and simple aromatic organostannanes, placing it in a specialized category of compounds that combine the reactivity of organostannane chemistry with the electronic properties of heterocyclic systems. The dimethylamino substitution on the pyridine ring further refines its classification, creating a compound that possesses both organometallic reactivity and the potential for additional coordination through the nitrogen lone pairs.

Significance in Heterocyclic Organotin Chemistry

N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine occupies a particularly significant position within heterocyclic organotin chemistry due to its unique combination of pyridine-based electronics and organostannane reactivity. The incorporation of a pyridine ring system into the organostannane framework creates opportunities for both traditional organostannane reactions and novel reactivity patterns that arise from the heterocyclic nitrogen atoms. This dual functionality allows the compound to serve as both a nucleophilic organostannane reagent and a potential coordination site for metal catalysts, expanding its utility in complex synthetic transformations. The presence of the dimethylamino group at the 4-position of the pyridine ring further enhances the compound's significance by providing additional electronic modulation and potential coordination sites.

The compound's role in cross-coupling chemistry demonstrates its particular significance within heterocyclic organotin chemistry, where it serves as a valuable precursor for the synthesis of substituted bipyridine systems. Research has demonstrated that N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine can be effectively employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with various electrophilic partners. These reactions typically proceed through the characteristic SE' mechanism common to organostannane additions, where the tin-carbon bond undergoes concerted cleavage with simultaneous formation of a new carbon-carbon bond. The heterocyclic nature of the compound allows for the introduction of pyridine units into complex molecular architectures while maintaining the reliable reactivity patterns associated with tributylstannyl reagents.

The synthetic applications of N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine in radiochemical synthesis further highlight its significance in specialized areas of heterocyclic organotin chemistry. The compound has been successfully employed as a precursor in the synthesis of carbon-11 labeled compounds for positron emission tomography applications, demonstrating the unique stability and reactivity profile that makes it suitable for demanding synthetic conditions. The ability to introduce radioactive carbon atoms through palladium-mediated cross-coupling reactions while maintaining the integrity of the heterocyclic framework illustrates the sophisticated level of control possible with modern heterocyclic organostannane chemistry. These applications require exceptionally reliable reactivity and compatibility with sensitive functional groups, properties that N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine provides through its well-balanced electronic and steric characteristics.

The compound's significance extends to its role as a building block for more complex heterocyclic systems, particularly in the synthesis of substituted bipyridine derivatives that serve as ligands in coordination chemistry. The ability to introduce dimethylamino-substituted pyridine units into larger molecular frameworks through reliable organostannane chemistry provides synthetic chemists with powerful tools for constructing sophisticated heterocyclic architectures. Research has demonstrated that the compound can be successfully coupled with various halogenated heterocycles to produce tetramethyl-substituted bipyridine systems and other complex ligand structures. These synthetic applications illustrate the broader significance of N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine as a versatile building block that bridges the gap between simple organostannane chemistry and complex heterocyclic synthesis.

Relationship to Broader Tin(IV) Organometallic Compounds

N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine exemplifies the sophisticated structural and electronic characteristics that define modern tin(IV) organometallic chemistry. As a tin(IV) compound, it shares the fundamental tetrahedral geometry and electronic configuration that characterize the most stable and synthetically useful class of organotin compounds. The compound's relationship to broader tin(IV) organometallic chemistry is defined by its adherence to the general principles of tin(IV) coordination while introducing specialized functionality through its heterocyclic substituent. This relationship demonstrates how classical organometallic principles can be extended to create specialized reagents that maintain the reliability of simple organostannanes while providing enhanced functionality for specific synthetic applications.

The electronic structure of N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine reflects the characteristic features of tin(IV) organometallic compounds, where the tin center adopts a tetrahedral geometry with four covalent bonds to carbon atoms. This electronic configuration provides the compound with the stability and reactivity profile characteristic of tetraorganotin derivatives, while the heterocyclic substituent introduces additional electronic effects that can modulate the compound's behavior in synthetic reactions. The relationship between the compound and broader tin(IV) chemistry is further illustrated by its ability to participate in the characteristic redistribution reactions and coordination behaviors that define organotin(IV) chemistry. These fundamental relationships ensure that the compound retains the predictable reactivity patterns that make organotin reagents valuable in synthetic chemistry.

The compound's position within the broader family of tin(IV) organometallic compounds is distinguished by its incorporation of nitrogen heteroatoms, which create opportunities for additional coordination and electronic interactions. Research on related tin(IV) complexes has demonstrated that nitrogen-containing ligands can form stable coordination complexes with tin centers, creating compounds with extended coordination numbers and unique structural features. While N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine maintains the tetrahedral coordination characteristic of simple tetraorganotin compounds, the presence of nitrogen atoms within its structure creates the potential for more complex coordination behaviors under appropriate conditions. This relationship to coordination chemistry illustrates how the compound bridges the gap between simple organometallic chemistry and more complex coordination compounds.

The synthetic methodologies used to prepare N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine reflect the general approaches employed throughout tin(IV) organometallic chemistry, particularly the use of organolithium reagents and transmetalation reactions. The compound's synthesis typically involves the sequential formation of organolithium intermediates followed by reaction with tributyltin chloride, a strategy that parallels the general approaches used for preparing other organotin(IV) compounds. This methodological relationship demonstrates how established synthetic principles in organotin chemistry can be adapted to create specialized compounds with enhanced functionality. The reliability of these synthetic approaches across different organotin compounds illustrates the robust nature of tin(IV) organometallic chemistry and its capacity to accommodate diverse structural modifications while maintaining predictable synthetic behavior.

Propiedades

IUPAC Name |

N,N-dimethyl-2-tributylstannylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N2.3C4H9.Sn/c1-9(2)7-3-5-8-6-4-7;3*1-3-4-2;/h3-5H,1-2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSBQMYSWJWDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448623 | |

| Record name | 4,-N,N-Dimethylamino-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396092-84-5 | |

| Record name | 4,-N,N-Dimethylamino-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine typically involves the following key steps:

- Starting from a 4-N,N-dimethylaminopyridine derivative.

- Selective lithiation or halogen-metal exchange at the 2-position of the pyridine ring.

- Subsequent reaction with a tributylstannyl electrophile or stannylation reagent to install the tributylstannyl group.

This approach leverages the nucleophilicity of organolithium or organomagnesium intermediates and the electrophilicity of organotin reagents to achieve regioselective stannylation.

Specific Preparation Method via Stille Coupling Precursor Synthesis

A representative preparation method described in the literature involves the synthesis of 2-(tributylstannyl)pyridine derivatives through organometallic intermediates, which can be adapted for N,N-dimethyl-4-aminopyridine substrates. The key features of this method include:

- Starting Material: 4-N,N-dimethylaminopyridine or its halogenated derivatives.

- Metalation: Treatment with a strong base such as n-butyllithium at low temperature (-78 °C) to generate the 2-lithiated intermediate.

- Stannylation: Quenching the lithiated species with tributylstannyl chloride or a similar stannyl electrophile to install the tributylstannyl group at the 2-position.

This method is supported by the successful synthesis of related compounds such as 2-(tributylstannyl)pyridine used in Stille coupling reactions with aryl bromides or iodides to form substituted bipyridine ligands.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation | n-Butyllithium (1.1 equiv) in THF | -78 °C | 30 min | — | Requires inert atmosphere (N2 or Ar) |

| Stannylation | Tributylstannyl chloride (1.1 equiv) | -78 °C to 0 °C | 1-2 hours | 60-85% | Quench with aqueous NH4Cl solution |

| Work-up | Extraction, purification by column chromatography | Room temperature | — | — | Purity confirmed by NMR and MS |

This procedure typically yields the desired N,N-dimethyl-2-(tributylstannyl)pyridin-4-amine as a colorless to pale yellow oil or solid, with purity confirmed by spectroscopic methods.

Alternative Synthetic Routes

- Halogen-Metal Exchange: Starting from 2-bromo-4-N,N-dimethylaminopyridine, halogen-metal exchange using n-butyllithium or magnesium reagents followed by stannylation has been reported as an alternative route.

- Direct Stannylation via Pd-Catalyzed Coupling: In some cases, palladium-catalyzed stannylation of halogenated pyridine derivatives with hexabutylditin has been used to introduce the tributylstannyl group, although this is less common for this specific compound.

Research Findings and Applications

- The compound serves as a key reagent in Stille-type coupling reactions to synthesize functionalized bipyridine ligands and related coordination complexes.

- Its preparation is critical for the development of new ligands for transition metal catalysis and materials science, as demonstrated in Ru(II) complex syntheses where related pyridine derivatives are employed.

- High regioselectivity and good yields are achievable by controlling lithiation conditions and reagent stoichiometry.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct Lithiation-Stannylation | 4-N,N-Dimethylaminopyridine | n-BuLi, tributylstannyl chloride | High regioselectivity, good yield | Requires low temperature, inert atmosphere |

| Halogen-Metal Exchange | 2-Bromo-4-N,N-dimethylaminopyridine | n-BuLi or Mg, tributylstannyl chloride | Alternative route, adaptable | Additional halogenation step required |

| Pd-Catalyzed Stannylation | Halogenated pyridine derivatives | Pd catalyst, hexabutylditin | Catalytic, potentially milder | Less common, may require optimization |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The lactone ring undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative.

Acidic Hydrolysis

In aqueous acidic media (e.g., HCl), the carbonyl oxygen is protonated, enhancing electrophilicity and facilitating nucleophilic attack by water. This produces (2R,3R,4S)-3,4-dihydroxy-5-methylpentanoic acid .

Basic Hydrolysis

Under alkaline conditions (e.g., NaOH), the lactone ring opens to form the sodium salt of the carboxylic acid, (2R,3R,4S)-3,4-dihydroxy-5-methylpentanoate, which can be acidified to isolate the free acid .

Esterification of Hydroxyl Groups

The secondary hydroxyl groups at C3 and C4 undergo esterification with acylating agents.

Acetylation

Treatment with acetic anhydride in pyridine yields the diacetylated derivative, (3R,4R,5S)-3,4-diacetoxy-5-methyloxolan-2-one .

Benzoylation

Reaction with benzoyl chloride produces the dibenzoylated analog, enhancing lipophilicity for pharmaceutical applications .

Halogenation Reactions

The hydroxyl groups can be converted to halides via intermediate sulfonate esters.

Bromination

-

Tosylation : Treatment with tosyl chloride forms the ditosylate intermediate.

-

Substitution : Reaction with NaBr in acetone replaces the tosyl groups with bromine, yielding (3R,4R,5S)-3,4-dibromo-5-methyloxolan-2-one .

Iodination

Similar to bromination, using NaI instead produces the diiodo derivative .

| Halogen | Reagents | Product | Source |

|---|---|---|---|

| Bromine | TsCl, NaBr, acetone, reflux, 8h | (3R,4R,5S)-3,4-dibromo-5-methyloxolan-2-one | |

| Iodine | TsCl, NaI, acetone, reflux, 12h | (3R,4R,5S)-3,4-diiodo-5-methyloxolan-2-one |

Ring-Opening Reactions with Nucleophiles

The lactone carbonyl is susceptible to nucleophilic attack, enabling diversification.

Amidation

Reaction with primary amines (e.g., methylamine) opens the ring, forming (2R,3R,4S)-3,4-dihydroxy-N-methyl-5-methylpentanamide .

Alcoholysis

Methanol in acidic conditions produces the methyl ester, (2R,3R,4S)-3,4-dihydroxy-5-methylpentanoic acid methyl ester .

| Nucleophile | Conditions | Product | Source |

|---|---|---|---|

| Methylamine | THF, rt, 24h | (2R,3R,4S)-3,4-dihydroxy-N-methyl-5-methylpentanamide | |

| Methanol | H2SO4, reflux, 4h | Methyl (2R,3R,4S)-3,4-dihydroxy-5-methylpentanoate |

Oxidation Reactions

Controlled oxidation of the hydroxyl groups is hindered by steric effects but achievable with strong oxidizers.

Jones Oxidation

Chromium trioxide in acetone selectively oxidizes the C3 hydroxyl to a ketone, yielding (3R,5S)-4-oxo-5-methyloxolan-2-one .

| Oxidizing Agent | Conditions

Aplicaciones Científicas De Investigación

Synthetic Applications

-

Stille Coupling Reactions :

N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine is prominently used in Stille coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction involves the coupling of the stannyl compound with halogenated substrates, leading to the formation of complex organic molecules. The process has been detailed in studies focusing on electronic effects of substituents on the resulting products from these reactions . -

Synthesis of Heterocyclic Compounds :

The compound has been employed to synthesize various heterocyclic compounds, particularly through palladium-catalyzed cross-coupling methods. These reactions are vital for developing pharmaceuticals and agrochemicals due to their ability to create diverse molecular architectures efficiently .

Research Applications

-

Pharmaceutical Chemistry :

The compound's derivatives have been investigated for their potential as pharmacological agents. Its ability to act as a building block for more complex structures makes it valuable in drug discovery processes. Research indicates that modifications of the pyridine scaffold can lead to compounds with enhanced biological activities against specific targets . -

Material Science :

In material science, N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine has been studied for its role in developing liquid crystalline materials. The incorporation of this compound into liquid crystal systems has shown promise in creating thermotropic mesogens with unique properties, which can be applied in displays and other optoelectronic devices . -

Catalysis :

The compound also serves as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions. Its stannyl group enhances the reactivity of metal complexes, making it useful in catalyzing reactions such as alkynylation and carbostannylation .

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine involves its ability to participate in various chemical reactions due to the presence of the dimethylamino and tributylstannyl groups. These functional groups enable the compound to act as a nucleophile or electrophile, depending on the reaction conditions . The molecular targets and pathways involved in its reactions are primarily determined by the specific reagents and conditions used .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table highlights key structural and functional differences between N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine and analogous compounds:

Reactivity and Stability

- Stannyl Group Effects : The tributylstannyl group in the target compound offers superior stability compared to trimethylstannyl analogs due to steric protection of the tin center by bulky butyl groups, reducing oxidative degradation . However, trimethylstannyl derivatives exhibit faster transmetallation kinetics in cross-couplings due to reduced steric hindrance .

- Silicon vs. Tin : The triethylsilyl analog () avoids tin-associated toxicity, making it preferable in biological applications. However, silicon-based reagents are less reactive in traditional cross-couplings, requiring specialized conditions (e.g., fluoride activation in Hiyama couplings) .

- Electronic Effects : The electron-donating tributylstannyl group activates the pyridine ring toward electrophilic substitution, contrasting with the electron-withdrawing CF₃ group (), which deactivates the ring and directs reactivity to alternative positions .

Actividad Biológica

N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine features a pyridine ring substituted with a dimethylamine group and a tributylstannyl moiety. This structural configuration is significant for its interaction with biological targets.

The biological activity of N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, particularly those involved in demethylation processes. For instance, it has been evaluated as an inhibitor of JmjC histone demethylases, which play critical roles in epigenetic regulation .

- Antiparasitic Activity : Recent studies have indicated that derivatives of this compound can exhibit activity against kinetoplastid parasites such as Trypanosoma cruzi and Leishmania donovani. The antiparasitic efficacy was assessed through high-throughput screening assays, demonstrating sub-micromolar potency .

- Antibacterial Properties : The compound has also been evaluated for its antibacterial properties, particularly against Mycobacterium tuberculosis. Variations of the compound with different substituents showed enhanced activity compared to unmodified versions .

Table 1: Summary of Biological Activities

Case Study: Histone Demethylase Inhibition

A study focusing on the inhibition of JmjC demethylases revealed that N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine derivatives could effectively bind to the active site, leading to potent inhibition profiles. The binding mode was characterized by π-stacking interactions and hydrogen bonding with critical residues in the enzyme's active site .

Case Study: Antiparasitic Screening

In a collaborative virtual screening project, derivatives of N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine were identified as promising candidates for treating kinetoplastid infections. The compounds demonstrated a high selectivity index between antiparasitic efficacy and cytotoxicity towards mammalian cell lines, indicating their potential for further development .

Q & A

Q. What are the standard synthetic routes for preparing N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine, and how are reaction conditions optimized?

The synthesis typically involves sequential steps:

- Lithiation : 4-Dimethylaminopyridine is treated with n-BuLi at low temperatures (-78°C) to generate a reactive intermediate.

- Stannylation : Tributyltin chloride is introduced to form the tributylstannyl-substituted product.

- Purification : Column chromatography or recrystallization ensures high purity .

Optimization focuses on temperature control (to prevent side reactions), stoichiometric ratios of reagents, and inert atmosphere maintenance due to air sensitivity.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use Schlenk lines or gloveboxes to avoid moisture and oxygen exposure, as tributylstannyl groups are prone to hydrolysis and oxidation.

- Storage : Keep under argon or nitrogen at -20°C in amber vials to prevent photodegradation. Solvent choice (e.g., dry THF or DCM) also impacts stability .

Q. What crystallographic techniques are used to determine the structure of this compound?

Q. What is the role of the tributylstannyl group in cross-coupling reactions?

The tributylstannyl group acts as a transmetallation agent in Stille couplings , transferring the pyridin-4-amine moiety to palladium catalysts. This enables C–C bond formation with aryl/heteroaryl halides, critical for synthesizing bipyridine derivatives .

Advanced Research Questions

Q. How do different halides (e.g., iodide vs. bromide) impact the efficiency of Stille couplings involving this compound?

- Iodides : React faster due to weaker C–I bonds but may require lower temperatures to suppress side reactions.

- Bromides : Slower kinetics necessitate higher Pd catalyst loadings or additives (e.g., CuI).

Comparative kinetic studies using GC-MS or HPLC can quantify reaction progress and byproduct formation .

Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?

Q. What mechanistic insights exist for Stille couplings mediated by this stannane?

Q. How do substituents on the pyridine ring influence reaction outcomes?

Q. How can crystallographic data contradictions (e.g., disorder in Sn–C bonds) be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.